![molecular formula C13H16ClNO3 B2719120 Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate CAS No. 886685-63-8](/img/structure/B2719120.png)

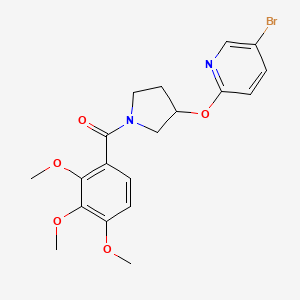

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

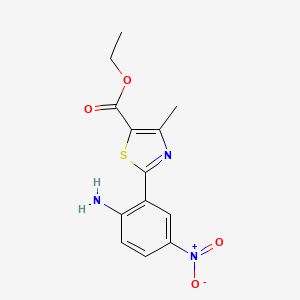

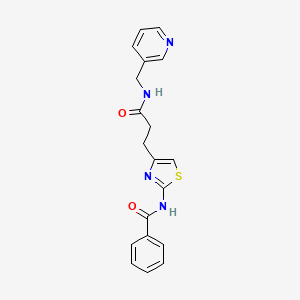

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate is a chemical compound with the molecular formula C13H16ClNO3 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate consists of 13 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 269.724 Da .Wissenschaftliche Forschungsanwendungen

-

Heterocyclic Synthesis

- Summary of Application : Cyanoacetohydrazides, which are similar to your compound, are used as precursors in reactions leading to the construction of heterocycles . These heterocycles are important in various fields of chemistry due to their wide range of biological activities.

- Methods of Application : The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

- Results or Outcomes : The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction .

-

Chemical Synthesis

- Summary of Application : A method for producing n-butyryl-4-amino-3-methyl-methyl benzoate has been patented . This compound is similar to “Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate”.

- Methods of Application : The method involves reacting o-toluidine with butyric acid chloride, brominating the reaction product, and reacting the bromide obtained therefrom with carbon monoxide and methanol in the presence of a palladium catalyst .

- Results or Outcomes : The result of this process is the production of methyl N-butyryl-4-amino-3-methylbenzoate .

-

Commercial Availability

- Summary of Application : “Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate” is commercially available and can be purchased from chemical suppliers .

- Methods of Application : This compound can be used as a starting material or intermediate in various chemical reactions .

- Results or Outcomes : The outcomes would depend on the specific reactions in which this compound is used .

-

Production of Angiotensin Antagonists

- Summary of Application : A method for producing methyl N-butyryl-4-amino-3-methylbenzoate, a compound similar to “Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate”, has been patented . This compound is used in the production of angiotensin antagonists .

- Methods of Application : The method involves reacting o-toluidine with butyric acid chloride, brominating the reaction product, and reacting the bromide obtained therefrom with carbon monoxide and methanol in the presence of a palladium catalyst .

- Results or Outcomes : The result of this process is the production of methyl N-butyryl-4-amino-3-methylbenzoate .

-

Commercial Availability

- Summary of Application : “Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate” is commercially available and can be purchased from chemical suppliers .

- Methods of Application : This compound can be used as a starting material or intermediate in various chemical reactions .

- Results or Outcomes : The outcomes would depend on the specific reactions in which this compound is used .

Safety And Hazards

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed . In case of contact with skin or eyes, it’s advised to rinse with plenty of water. If swallowed, one should rinse the mouth and seek medical attention .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-[[(2-chloroacetyl)amino]methyl]-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-3-18-13(17)10-5-4-9(2)11(6-10)8-15-12(16)7-14/h4-6H,3,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETPHUJJSAPRJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2719037.png)

![3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile](/img/structure/B2719045.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2719052.png)